2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a benzopyran fused with a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Etherification: The hydroxyl group at the 7-position is etherified with 4-(4-morpholinylmethyl)phenol using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation of the acetic acid derivative with 4-(4-morpholinylmethyl)aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Hydroxyl derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromen-2-one core, which is known for various biological activities.
Materials Science: It can be used in the development of fluorescent probes and sensors due to its chromen-2-one structure, which exhibits strong fluorescence properties.
Biological Studies: The compound can be used to study enzyme inhibition, particularly targeting enzymes like acetylcholinesterase and monoamine oxidase.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.
Anticancer Activity: It may exert anticancer effects by inducing apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-methylcoumarin: A methyl derivative of coumarin with similar fluorescence properties.
4-methylcoumarin: Another methyl derivative with potential biological activities.
7-hydroxycoumarin: Known for its use in fluorescent probes and as a building block for various derivatives.
Uniqueness
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to the presence of both the chromen-2-one core and the morpholine ring, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential as a multifunctional compound in various research applications.
Properties
Molecular Formula |
C24H25ClN2O5 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O5/c1-15-16(2)24(29)32-21-12-22(20(25)11-19(15)21)31-14-23(28)26-18-5-3-17(4-6-18)13-27-7-9-30-10-8-27/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,26,28) |
InChI Key |
ONCMROHRQXZKPB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=C(C=C3)CN4CCOCC4)C |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=C(C=C3)CN4CCOCC4)C |
Origin of Product |
United States |
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